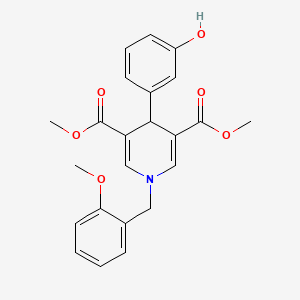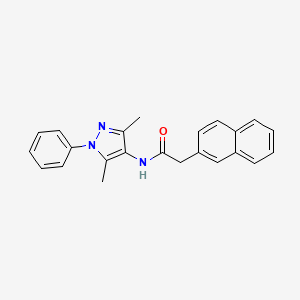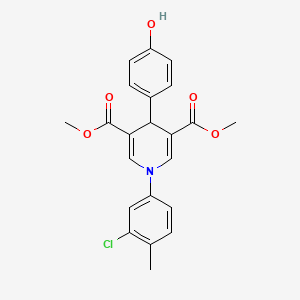![molecular formula C25H22N2O2 B3546272 N-(diphenylmethyl)-2-[(2-methyl-8-quinolinyl)oxy]acetamide](/img/structure/B3546272.png)
N-(diphenylmethyl)-2-[(2-methyl-8-quinolinyl)oxy]acetamide
Vue d'ensemble
Description
N-(diphenylmethyl)-2-[(2-methyl-8-quinolinyl)oxy]acetamide, commonly known as DPAQ, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DPAQ is a quinoline derivative that has been synthesized using a specific method and has shown promising results in various biological studies.
Mécanisme D'action
The mechanism of action of DPAQ is not yet fully understood. However, studies suggest that it may inhibit the activity of certain enzymes, including topoisomerase II and histone deacetylases, which are involved in DNA replication and gene expression, respectively. DPAQ may also induce oxidative stress in cancer cells, leading to their death.
Biochemical and Physiological Effects:
DPAQ has been shown to have various biochemical and physiological effects on cancer cells. It can inhibit cell proliferation, induce apoptosis, and alter gene expression. DPAQ has also been shown to inhibit the migration and invasion of cancer cells, which are critical steps in cancer metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of DPAQ is its high selectivity towards cancer cells. It has been shown to have minimal toxicity towards normal cells, making it a potentially safe and effective anti-cancer agent. However, DPAQ's limitations include its low solubility in water, which can make it difficult to administer in vivo. Its mechanism of action is not yet fully understood, which can hinder its development as a therapeutic agent.
Orientations Futures
There are several potential future directions for research on DPAQ. One area of interest is the development of more efficient synthesis methods for DPAQ, which can improve its yield and purity. Another direction is the exploration of DPAQ's potential as a therapeutic agent for other diseases, such as neurodegenerative disorders. Further studies are also needed to fully understand DPAQ's mechanism of action and its potential for clinical use.
Conclusion:
DPAQ is a quinoline derivative that has shown promising results in various biological studies, particularly as an anti-cancer agent. Its selectivity towards cancer cells and minimal toxicity towards normal cells make it a potentially safe and effective therapeutic agent. However, further research is needed to fully understand its mechanism of action and its potential for clinical use in other diseases.
Applications De Recherche Scientifique
DPAQ has shown potential applications in various fields of scientific research. One of the primary areas of interest is its use as an anti-cancer agent. Studies have shown that DPAQ has anti-proliferative effects on various cancer cell lines, including breast, lung, and colon cancer. DPAQ has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
IUPAC Name |
N-benzhydryl-2-(2-methylquinolin-8-yl)oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O2/c1-18-15-16-21-13-8-14-22(25(21)26-18)29-17-23(28)27-24(19-9-4-2-5-10-19)20-11-6-3-7-12-20/h2-16,24H,17H2,1H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQVSQFXCQBXRNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OCC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{4-[2-nitro-4-(trifluoromethyl)phenoxy]benzoyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B3546190.png)
![N-(2,5-dimethoxyphenyl)-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B3546191.png)
![4-bromo-N-[4-fluoro-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B3546213.png)


![2-(1-naphthyl)-N-{4-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}acetamide](/img/structure/B3546225.png)

![2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]thio}-N-(3-nitrophenyl)acetamide](/img/structure/B3546239.png)
![N-[1-(3-isopropenylphenyl)-1-methylethyl]-4-(3-methoxyphenyl)-1-piperazinecarboxamide](/img/structure/B3546250.png)
![dimethyl 4-[3-(benzyloxy)phenyl]-1-isobutyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B3546255.png)

![N-(2,4-dimethoxyphenyl)-N-[5-ethyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B3546270.png)

![4-[3-(2-chloro-4-nitrophenoxy)benzoyl]morpholine](/img/structure/B3546288.png)